({[1-(Chloromethyl)cyclohex-3-en-1-yl]methoxy}methyl)benzene
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Overview
Description
({[1-(Chloromethyl)cyclohex-3-en-1-yl]methoxy}methyl)benzene is an organic compound with the molecular formula C15H19ClO. This compound features a benzene ring substituted with a methoxymethyl group, which is further connected to a cyclohexene ring bearing a chloromethyl group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({[1-(Chloromethyl)cyclohex-3-en-1-yl]methoxy}methyl)benzene typically involves the reaction of cyclohex-3-en-1-ylmethanol with chloromethyl methyl ether in the presence of a base such as sodium hydride. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of cyclohex-3-en-1-ylmethanol is replaced by the chloromethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
({[1-(Chloromethyl)cyclohex-3-en-1-yl]methoxy}methyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the cyclohexene ring to a cyclohexane ring.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding amines or thioethers.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) as a base and various nucleophiles.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Cyclohexane derivatives.
Substitution: Amines or thioethers.
Scientific Research Applications
({[1-(Chloromethyl)cyclohex-3-en-1-yl]methoxy}methyl)benzene is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ({[1-(Chloromethyl)cyclohex-3-en-1-yl]methoxy}methyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This interaction can modulate biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylmethanol: Similar structure but lacks the benzene ring and chloromethyl group.
Benzyl chloride: Contains a benzene ring and a chloromethyl group but lacks the cyclohexene ring.
Methoxymethylbenzene: Contains a benzene ring and a methoxymethyl group but lacks the cyclohexene ring and chloromethyl group.
Uniqueness
({[1-(Chloromethyl)cyclohex-3-en-1-yl]methoxy}methyl)benzene is unique due to its combination of a benzene ring, a cyclohexene ring, and a chloromethyl group
Properties
Molecular Formula |
C15H19ClO |
---|---|
Molecular Weight |
250.76 g/mol |
IUPAC Name |
[1-(chloromethyl)cyclohex-3-en-1-yl]methoxymethylbenzene |
InChI |
InChI=1S/C15H19ClO/c16-12-15(9-5-2-6-10-15)13-17-11-14-7-3-1-4-8-14/h1-5,7-8H,6,9-13H2 |
InChI Key |
RTZMTOAVMXLNCS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC=C1)(COCC2=CC=CC=C2)CCl |
Origin of Product |
United States |
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